molecular formula C14H24N4O3S B5641251 N-[(3R,4S)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylpyrrolidin-3-yl]methanesulfonamide

N-[(3R,4S)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylpyrrolidin-3-yl]methanesulfonamide

Cat. No.: B5641251
M. Wt: 328.43 g/mol
InChI Key: JINMAUYCWWMADF-RYUDHWBXSA-N
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Description

N-[(3R,4S)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylpyrrolidin-3-yl]methanesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a unique structure that includes a cyclopropyl group, an oxadiazole ring, and a pyrrolidine ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylpyrrolidin-3-yl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a dehydrating agent.

    Synthesis of the pyrrolidine ring: This step involves the construction of the pyrrolidine ring, which can be done through various methods, including cyclization reactions.

    Coupling reactions: The final step involves coupling the oxadiazole and pyrrolidine intermediates to form the desired compound. This step may require the use of coupling reagents and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylpyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological systems, including its pharmacokinetics and pharmacodynamics.

    Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[(3R,4S)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylpyrrolidin-3-yl]methanesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    2-Hydroxy-2-methylpropiophenone: A photoinitiator used in polymerization.

    Steviol glycosides: Natural sweeteners derived from the Stevia plant.

Uniqueness

N-[(3R,4S)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylpyrrolidin-3-yl]methanesulfonamide is unique due to its combination of a cyclopropyl group, an oxadiazole ring, and a pyrrolidine ring. This combination of structural features is not commonly found in other compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

N-[(3R,4S)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylpyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3S/c1-3-4-11-7-18(8-12(11)17-22(2,19)20)9-13-15-14(16-21-13)10-5-6-10/h10-12,17H,3-9H2,1-2H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINMAUYCWWMADF-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NS(=O)(=O)C)CC2=NC(=NO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1NS(=O)(=O)C)CC2=NC(=NO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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